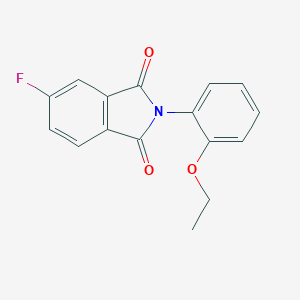
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide, also known as CFM-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide exerts its biological effects by binding to the GluN1 subunit of the NMDA receptor, thereby inhibiting its activity. This leads to a reduction in the influx of calcium ions into the cell, which is a key step in the process of synaptic plasticity, or the ability of the brain to adapt and change in response to experience.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include:
- Inhibition of NMDA receptor-mediated synaptic transmission
- Reduction in the production of reactive oxygen species (ROS)
- Induction of apoptosis in cancer cells
- Reduction in the growth and proliferation of cancer cells
- Improvement in cognitive function in animal models of Alzheimer's disease and schizophrenia
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has several advantages as a research tool, including its high potency and selectivity for the GluN1 subunit of the NMDA receptor. However, there are also some limitations to its use, such as its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several possible future directions for research on N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide, including:
- Development of new analogs with improved pharmacokinetic properties and/or selectivity for specific subunits of the NMDA receptor
- Investigation of the potential therapeutic applications of this compound in neurological disorders and cancer
- Study of the molecular mechanisms underlying this compound's effects on NMDA receptor-mediated synaptic transmission and apoptosis
- Exploration of the potential use of this compound as a tool for drug discovery and development
In conclusion, this compound is a novel compound that has shown promise as a research tool and potential therapeutic agent in various fields. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that this compound has significant potential for advancing our understanding of the brain and developing new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide involves the reaction between 3,4-dimethoxybenzoic acid and 3-chloro-4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to obtain the final product, this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively inhibit the activity of a specific type of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor. This property makes this compound a valuable tool for studying the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
In cancer research, this compound has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This property is believed to be due to this compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C15H13ClFNO3 |
|---|---|
Poids moléculaire |
309.72 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-10-4-5-12(17)11(16)8-10/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
SNJDBOHOGUAFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)




![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)